3-{Bicyclo[1.1.1]pentan-1-yl}azetidine
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Overview
Description
3-{Bicyclo[1.1.1]pentan-1-yl}azetidine is a compound that features a bicyclo[1.1.1]pentane core attached to an azetidine ring. The bicyclo[1.1.1]pentane structure is known for its unique three-dimensional shape and high strain energy, making it an interesting scaffold in medicinal chemistry and materials science. The azetidine ring, a four-membered nitrogen-containing ring, adds further chemical diversity and potential reactivity to the compound.
Mechanism of Action
Target of Action
The primary targets of 3-{Bicyclo[11It’s known that bicyclo[111]pentane (BCP) derivatives have been extensively used in drug discovery as valuable bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The specific targets would depend on the particular derivative and its intended therapeutic application.
Mode of Action
The exact mode of action of 3-{Bicyclo[11Bcp derivatives are known to add three-dimensional character and saturation to compounds . This can enhance their potency, selectivity, and pharmacokinetic profile .
Biochemical Pathways
The specific biochemical pathways affected by 3-{Bicyclo[11Bcp derivatives are known to have various applications in synthetic organic chemistry . The affected pathways would depend on the specific derivative and its biological targets.
Pharmacokinetics
The ADME properties of 3-{Bicyclo[11Bcp derivatives are known to have increased or equal solubility, potency, and metabolic stability . These properties can reduce the therapeutic dose required, potentially avoiding drug-drug interactions and drug-induced liver injury through metabolic activation .
Result of Action
The molecular and cellular effects of 3-{Bicyclo[11Bcp derivatives are known to have increased or equal solubility, potency, and metabolic stability . These properties can enhance the efficacy of the drug, potentially leading to improved therapeutic outcomes.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-{Bicyclo[11The synthesis of bcp derivatives has been achieved under mild and metal-free conditions , suggesting that these compounds may be relatively stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Bicyclo[1.1.1]pentan-1-yl}azetidine typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the radical or nucleophilic addition across a [1.1.1]propellane framework . This can be achieved through various strategies, including carbene insertion or azidoheteroarylation reactions . The reaction conditions often involve mild and metal-free environments, making the synthesis more efficient and environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for larger batches and ensuring the availability of starting materials like [1.1.1]propellane.
Chemical Reactions Analysis
Types of Reactions
3-{Bicyclo[1.1.1]pentan-1-yl}azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclo[1.1.1]pentane core or the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution could introduce various functional groups onto the azetidine ring.
Scientific Research Applications
3-{Bicyclo[1.1.1]pentan-1-yl}azetidine has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, known for its high strain energy and unique structure.
1-Azabicyclo[1.1.0]butane: A structurally similar compound featuring a nitrogen atom at one bridgehead.
Bicyclo[1.1.0]butane: Another small-ring system with a bridging carbon-carbon bond.
Uniqueness
3-{Bicyclo[1.1.1]pentan-1-yl}azetidine stands out due to the combination of the bicyclo[1.1.1]pentane core and the azetidine ring. This combination provides a unique three-dimensional shape and chemical reactivity, making it a versatile scaffold for various applications in chemistry, biology, and materials science.
Properties
IUPAC Name |
3-(1-bicyclo[1.1.1]pentanyl)azetidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-6-2-8(1,3-6)7-4-9-5-7/h6-7,9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKPCOCMCGTJIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3CNC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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